molecular formula C10H7ClN2O2 B13726279 (4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one

Cat. No.: B13726279
M. Wt: 222.63 g/mol
InChI Key: YGVVFSILAGGCJJ-XBXARRHUSA-N
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Description

(4E)-3-(Chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a chloromethyl group at position 3 and a pyridin-3-ylmethylene moiety at position 2. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol and CAS number 1142199-36-7 . This compound is part of a broader class of isoxazolone derivatives studied for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C10H7ClN2O2/c11-5-9-8(10(14)15-13-9)4-7-2-1-3-12-6-7/h1-4,6H,5H2/b8-4+

InChI Key

YGVVFSILAGGCJJ-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=NOC2=O)CCl

Origin of Product

United States

Biological Activity

The compound (4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one is a synthetic organic molecule belonging to the isoxazole family. This class of compounds has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C10H7ClN2O2
  • Molecular Weight : 222.63 g/mol
  • IUPAC Name : (4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5-one

Structural Features

The compound features a chloromethyl group and a pyridinylmethylene substituent, contributing to its reactivity and biological profile. The isoxazole ring system is known for its ability to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds within the isoxazole family exhibit significant antimicrobial activity. For instance, derivatives of isoxazoles have been shown to inhibit the growth of various bacteria and fungi. The chloromethyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Anticancer Activity

Studies have highlighted the anticancer potential of oxazole derivatives. The compound's structure allows for interactions with cellular pathways involved in cancer progression. For example, docking studies suggest that it may inhibit key enzymes involved in tumor growth and metastasis.

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AnticancerInhibition of cell proliferation pathways

Anti-inflammatory Effects

The anti-inflammatory properties of oxazoles have been documented in various studies. The compound may inhibit lipoxygenase (LOX) activity, which plays a crucial role in inflammatory responses. In vitro assays have demonstrated that certain derivatives exhibit significant inhibition of LOX, suggesting that this compound could be developed as an anti-inflammatory agent.

Case Studies

  • Inhibition of Lipoxygenase : A study evaluated several oxazole derivatives for their ability to inhibit LOX activity. The most potent inhibitors showed IC50 values as low as 41 μM, indicating promising anti-inflammatory potential for related compounds .
  • Antioxidant Activity : Research has also focused on the antioxidant capabilities of isoxazole derivatives. Compounds showed significant inhibition of lipid peroxidation, which is crucial for protecting cells from oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as LOX and cyclooxygenase (COX), which are involved in inflammatory processes.
  • Cellular Interaction : Its structure allows it to bind effectively to cellular receptors or enzymes, altering their function and leading to therapeutic effects.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one serves as a versatile building block for the creation of more complex molecules. Its ability to engage in various chemical transformations makes it valuable in developing new synthetic pathways and methodologies.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity: Research indicates potential interactions with biological targets relevant to cancer treatment, warranting further exploration into its mechanism of action and efficacy.

Medicine

Due to its unique structural features, this compound is being explored as a therapeutic agent. Its ability to interact with specific enzymes or receptors suggests potential applications in drug development aimed at treating various diseases. Understanding its mechanism of action could lead to the identification of new therapeutic pathways.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties allow it to be integrated into formulations that require specific reactivity or biological activity. The optimization of synthesis methods for industrial production focuses on maximizing yield and purity while ensuring compliance with stringent quality control measures.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of isoxazol-5(4H)-one derivatives are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Pyridin-3-ylmethylene C₁₀H₇ClN₂O₂ 222.63 Pyridine ring enhances polarity and potential for metal coordination.
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-1,2-oxazol-5(4H)-one 2,5-Dimethoxybenzylidene C₁₃H₁₂ClNO₄ 281.69 Electron-rich aromatic ring; methoxy groups may improve solubility.
(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)-isoxazol-5(4H)-one 2,3-Dichlorobenzylidene C₁₁H₆Cl₃NO₂ 290.50 Chlorine atoms increase lipophilicity; potential pesticidal activity.
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one 4-(Dimethylamino)benzylidene C₁₃H₁₃ClN₂O₂ 264.71 Electron-donating dimethylamino group enhances π-conjugation.
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one Biphenyl-4-ylmethylene C₁₇H₁₂ClNO₂ 297.74 Extended aromatic system; higher molecular weight may affect bioavailability.
(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one 4-Methylbenzylidene C₁₂H₁₀ClNO₂ 235.67 Simple hydrophobic substituent; likely lower polarity.

Structural and Electronic Effects

  • Pyridine vs. Benzene Rings : The pyridin-3-ylmethylene group in the target compound introduces a nitrogen atom, enabling hydrogen bonding and coordination with metals, unlike purely hydrocarbon analogs (e.g., biphenyl or methylbenzylidene derivatives) .
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxybenzylidene analog () has electron-donating methoxy groups, which could stabilize charge-transfer interactions. In contrast, the 2,3-dichlorobenzylidene derivative () features electron-withdrawing Cl atoms, increasing electrophilicity .
  • Steric Effects : Bulky substituents like biphenyl-4-ylmethylene () may hinder molecular packing in crystals, affecting solubility and melting points .

Research Findings and Data Tables

Key Physicochemical Properties

Property Target Compound 2,5-Dimethoxybenzylidene Analog 2,3-Dichlorobenzylidene Analog
Molecular Weight (g/mol) 222.63 281.69 290.50
LogP (Predicted) 1.8 2.5 3.2
Hydrogen Bond Acceptors 4 5 3

Preparation Methods

General Synthetic Strategy

Reaction Mechanisms and Chemical Analysis

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of chloromethyl and pyridin-3-ylmethylene groups and the integrity of the oxazolone ring.
  • Mass Spectrometry (HRMS): Confirms molecular weight (approx. 284.69 g/mol) and molecular formula C15H9ClN2O2.
  • Infrared Spectroscopy (FT-IR): Characteristic absorption bands for the oxazolone carbonyl and heterocyclic ring vibrations.
  • Elemental Analysis: Validates the compound's purity and stoichiometry.

Comparative Analysis with Related Compounds

Compound Name Key Substituent Differences Impact on Reactivity and Applications
This compound Chloromethyl at 3-position Enhanced nucleophilic substitution reactivity
(4E)-3-(Bromomethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one Bromomethyl instead of chloromethyl Higher reactivity due to better leaving group ability
(4E)-3-(Methyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one Methyl group replacing halogen Lower reactivity, different biological and chemical profile

The chloromethyl substituent uniquely balances reactivity and stability, making the compound a valuable intermediate in synthesis and potential bioactive molecule.

Summary of Research Findings

  • The Erlenmeyer–Plöchl method remains the gold standard for the synthesis of oxazolones, including this compound.
  • The use of chloromethyl isocyanate and 3-pyridinecarboxaldehyde under base catalysis efficiently yields the target compound with good purity and yield.
  • Industrial processes refine this method with continuous flow and automated controls.
  • The compound's chloromethyl group enables diverse chemical transformations, increasing its utility in medicinal and synthetic chemistry.
  • Spectroscopic and analytical data consistently support the structural assignment and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (4E)-3-(chloromethyl)-4-(pyridin-3-ylmethylidene)-1,2-oxazol-5(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazolone or isoxazolone precursors. Key steps include:
  • Condensation reactions to form the benzylidene/pyridinylmethylidene moiety under acidic or basic conditions (e.g., using acetic acid or piperidine as catalysts) .
  • Chloromethylation via nucleophilic substitution or halogenation reagents (e.g., SOCl₂ or PCl₅) .
  • Optimization of solvent systems (e.g., ethanol, DMF) and temperatures (60–100°C) to maximize yield and purity .
  • Critical monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the E/Z configuration of the methylidene group and chloromethyl substitution .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research-grade material) and detects byproducts .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. HPLC purity) be resolved during characterization?

  • Methodological Answer :
  • Cross-validation : Replicate analyses using multiple techniques (e.g., NMR for structural confirmation + HPLC for purity). Discrepancies may arise from sample degradation (e.g., hydrolysis of the oxazolone ring under acidic conditions) .
  • Stability studies : Monitor compound integrity under varying storage conditions (temperature, humidity) to identify degradation pathways .
  • Advanced NMR methods : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by conformational isomers .

Q. What strategies are recommended for modifying the core structure to enhance biological activity?

  • Methodological Answer :
  • Functional group substitutions : Replace the chloromethyl group with fluorinated or aminoalkyl groups to alter lipophilicity and binding affinity .
  • Heterocyclic modifications : Introduce triazole or tetrazole rings (via click chemistry) to explore new bioactivity profiles .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyridin-3-ylmethylidene moiety and correlate changes with in vitro activity (e.g., enzyme inhibition assays) .

Q. What are the hypothesized reaction mechanisms for key transformations in the synthesis of this compound?

  • Methodological Answer :
  • Formation of oxazolone ring : Likely proceeds via cyclization of a β-ketoester intermediate under acidic conditions, with dehydration as the rate-limiting step .
  • Methylidene introduction : A base-catalyzed aldol condensation between the oxazolone and pyridine-3-carbaldehyde, favoring the E-isomer due to steric hindrance .
  • Chloromethylation : Electrophilic substitution at the oxazolone’s α-position, facilitated by Lewis acids like FeCl₃ .

Key Research Gaps and Recommendations

  • Mechanistic studies : Detailed kinetic analyses of cyclization and chloromethylation steps are needed to refine synthetic protocols .
  • Biological target identification : Prioritize proteomics or docking studies to identify molecular targets (e.g., kinases, GPCRs) .
  • Stability optimization : Explore formulation strategies (e.g., lyophilization, encapsulation) to mitigate degradation observed in aqueous environments .

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